(1,2,3,4,5,6-13C6)Cyclohexanone

Vue d'ensemble

Description

(1,2,3,4,5,6-13C6)Cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 104.099 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (1,2,3,4,5,6-13C6)Cyclohexanone is Pentaerythritol tetranitrate reductase in Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of nitrate esters and nitroaromatic compounds .

Mode of Action

It is known that cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, interacts with its target enzyme to induce biochemical changes .

Biochemical Pathways

It is known that cyclohexanone can be involved in the oxidation process . More research is needed to elucidate the exact pathways and their downstream effects.

Result of Action

It is known that cyclohexanone is an intermediate in the synthesis of CCNU, an effective antitumor agent . .

Activité Biologique

(1,2,3,4,5,6-13C6)Cyclohexanone is a carbon-13 labeled derivative of cyclohexanone that has garnered attention in various biological studies. Its unique isotopic labeling allows for advanced tracking and understanding of metabolic pathways and biological interactions. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

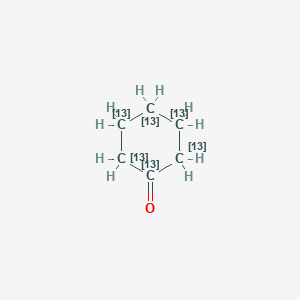

Cyclohexanone is a cyclic ketone with the formula . The isotopic labeling with carbon-13 enhances its utility in metabolic studies by allowing researchers to trace its incorporation into biological molecules. The structure can be represented as follows:

Cytotoxicity Studies

Research indicates that cyclohexanone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, cyclohexanone analogs have been shown to inhibit the proliferation of tumor cells such as MCF-7 (breast cancer), SF-268 (brain cancer), and HePG-2 (liver cancer) with varying IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cyclohexanone Derivative | MCF-7 | 42.54 |

| Cyclohexanone Derivative | SF-268 | 27.73 |

| Cyclohexanone Derivative | HePG-2 | 25.12 |

These findings suggest that modifications to the cyclohexanone structure can enhance its anticancer properties .

The mechanisms through which cyclohexanone exerts its biological effects are multifaceted:

- NF-ĸB Inhibition : Certain derivatives have been found to inhibit NF-ĸB activation, a critical pathway in inflammation and cancer progression. For example, spiro(coumarin-cyclohexanone) derivatives demonstrated dose-dependent inhibition of TNF-α-induced NF-ĸB activation, leading to reduced cell viability in leukemia cell lines .

- Induction of Apoptosis : Cyclohexanone derivatives can induce apoptosis in cancer cells through caspase-dependent pathways. In studies involving leukemia cells, treatment with specific derivatives led to increased caspase 3/7 activity, indicating apoptosis induction .

- Antibacterial Activity : Beyond anticancer properties, cyclohexanone has shown antibacterial effects against various pathogens. The structural variations in cyclohexanone derivatives can influence their antibacterial potency .

Case Study 1: Anticancer Activity of Cyclohexanone Derivatives

A study investigated the effects of several cyclohexanone derivatives on human leukemia cell lines (K562 and U937). The results demonstrated that compound 4 (spiro(pseudocoumarin-cyclohexanone)) had an IC50 value of 51.6 µM for U937 cells after 72 hours. This compound not only inhibited cell proliferation but also induced significant apoptosis through caspase activation .

Case Study 2: Metabolic Studies Using Carbon-13 Labeling

The use of this compound in metabolic studies has provided insights into fatty acid metabolism. It has been shown that cyclohexanone can be produced during high oxidation rates of fatty acids, which is relevant in conditions such as weight loss and metabolic disorders .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C6H10O

- Molecular Weight : 104.099 g/mol

- IUPAC Name : (1,2,3,4,5,6-13C6)cyclohexanone

- Canonical SMILES : C1CCC(=O)CC1

- Isomeric SMILES : [13CH2]1[13CH2][13CH2]13C[13CH2][13CH2]1

NMR Spectroscopy Studies

One of the primary applications of this compound is in Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of stable isotopes such as allows for enhanced resolution and sensitivity in NMR experiments. This is particularly useful in studying complex organic reactions and molecular interactions.

- Case Study : A study utilizing and NMR spectroscopic techniques investigated the solvation dynamics of lithiated cyclohexanone phenylimine in tetrahydrofuran. This research provided insights into the molecular behavior and interactions within solvent environments .

Biochemical Pathway Analysis

This compound serves as a valuable tracer in metabolic studies. Its ability to participate in biochemical pathways allows researchers to track metabolic processes in various organisms.

- Target Enzyme : The compound has been shown to interact with Pentaerythritol tetranitrate reductase in Enterobacter cloacae, influencing biochemical pathways related to nitro compound metabolism .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a precursor for synthesizing various chemical compounds. Its isotopic labeling aids in tracing reaction mechanisms and understanding product formation.

- Applications :

Environmental Tracing

The isotopic variant can be employed as a tracer in environmental studies to assess the fate and transport of organic pollutants. Its distinct isotopic signature allows researchers to differentiate between natural and anthropogenic sources of pollution.

Summary Table of Applications

Propriétés

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13CH2][13C](=O)[13CH2][13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.